molecular formula C25H18BrN B8205583 3-Bromo-9,9-diphenyl-9H-fluoren-2-amine

3-Bromo-9,9-diphenyl-9H-fluoren-2-amine

Cat. No.: B8205583
M. Wt: 412.3 g/mol
InChI Key: YLXSTYDETZLIGV-UHFFFAOYSA-N
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Description

3-Bromo-9,9-diphenyl-9H-fluoren-2-amine ( 2050948-19-9) is an organic compound with the molecular formula C25H18BrN and a molecular weight of 412.32 g/mol . This amine-substituted fluorene derivative is characterized by a bromine atom and an amine group on its conjugated structure, which is further functionalized with phenyl groups at the 9-position . This specific structure suggests its potential value as a key synthetic intermediate in advanced materials science. While direct application data for this specific amine is limited in the public domain, its structural similarity to other brominated fluorene compounds indicates its probable utility in organic electronics research . The bromine atom serves as a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are critical for constructing complex organic molecules . Researchers may explore its use as a building block for developing novel hole-transport materials, host materials, or emitters in Organic Light-Emitting Diodes (OLEDs) and other electronic devices, where the fluorene core's rigidity and the amine group's electronic properties can be exploited . This product is provided with a typical purity of 95% or higher and requires storage in a dark place under an inert atmosphere at room temperature to maintain stability . Safety information includes the signal word "Warning" and the hazard statement H302 (Harmful if swallowed) . Intended Use & Disclaimer: this compound is provided for laboratory research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-bromo-9,9-diphenylfluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrN/c26-23-15-20-19-13-7-8-14-21(19)25(22(20)16-24(23)27,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXSTYDETZLIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC(=C(C=C42)N)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

  • Brominating Agents : N-Bromosuccinimide (NBS) or molecular bromine (Br<sub>2</sub>) in dichloromethane or chloroform.

  • Catalysts : Lewis acids such as FeBr<sub>3</sub> or AlCl<sub>3</sub> enhance electrophilic aromatic substitution.

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

Example Protocol:

  • Dissolve 9,9-diphenyl-9H-fluoren-2-amine (1.0 equiv) in anhydrous CH<sub>2</sub>Cl<sub>2</sub>.

  • Add NBS (1.1 equiv) and FeBr<sub>3</sub> (0.1 equiv) under nitrogen.

  • Stir at room temperature for 12 hours.

  • Purify via column chromatography (SiO<sub>2</sub>, hexane/ethyl acetate) to isolate the product.

Yield : 60–75%.

Amination of 3-Bromo-9,9-diphenyl-9H-fluorene

Alternatively, introducing the amine group into a pre-brominated fluorene scaffold offers control over substitution patterns. This method often employs transition metal-catalyzed coupling reactions.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction couples aryl halides with amines. For 3-bromo-9,9-diphenyl-9H-fluorene, the protocol involves:

  • Catalyst System : Pd<sub>2</sub>(dba)<sub>3</sub> (2 mol%) and Xantphos (4 mol%).

  • Base : Cs<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub> in toluene or dioxane.

  • Amine Source : Ammonia gas or aqueous NH<sub>3</sub>.

Optimization Table:

ParameterCondition 1Condition 2
CatalystPd(OAc)<sub>2</sub>Pd<sub>2</sub>(dba)<sub>3</sub>
LigandBINAPXantphos
SolventTolueneDioxane
Yield (%)4568

Higher yields are achieved with bulkier ligands and polar aprotic solvents.

Multi-Step Synthesis via Nitro Intermediate

A three-step route introduces bromine and amine groups sequentially:

Nitration at C2

  • Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> generates 2-nitro-9,9-diphenyl-9H-fluorene.

  • Regioselectivity : The electron-deficient fluorene core directs nitration to the para position relative to the phenyl substituents.

Bromination at C3

  • Conditions : Similar to Section 1, using NBS/FeBr<sub>3</sub> to yield 3-bromo-2-nitro-9,9-diphenyl-9H-fluorene.

Reduction of Nitro Group

  • Reduction Agents : H<sub>2</sub>/Pd-C or SnCl<sub>2</sub>/HCl converts the nitro group to an amine.

  • Yield : 80–90% after purification.

Challenges and Side Reactions

Regioselectivity Issues

  • Competing Bromination : Without directing groups, bromination may occur at C1 or C4.

  • Mitigation : Use protective groups (e.g., acetyl) on the amine during bromination.

Byproduct Formation

  • Di-brominated Products : Excess brominating agents lead to C3/C6 di-substitution.

  • Solution : Stoichiometric control and low temperatures.

Industrial-Scale Considerations

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume100 mL1000 L
Catalyst Loading2 mol%0.5 mol%
PurificationColumn ChromatographyCrystallization
Cost EfficiencyLowHigh

Continuous flow reactors improve yield and scalability for bromination and amination steps.

Emerging Techniques

Photocatalytic Amination

Visible-light-driven protocols using Ru(bpy)<sub>3</sub><sup>2+</sup> as a catalyst enable milder conditions (25°C, 12 hours) with 70% yield.

Enzymatic Bromination

Haloperoxidases from marine organisms selectively brominate fluorene derivatives, though yields remain low (30–40%) .

Mechanism of Action

The mechanism of action of 3-Bromo-9,9-diphenyl-9H-fluoren-2-amine in its applications involves its ability to participate in various electronic transitions and interactions. In OLEDs, for example, the compound can act as an emitter or a host material, facilitating the recombination of electrons and holes to produce light .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Electronic Properties

Substituent Position and Electronic Effects
  • 9,9-Diphenyl-9H-fluoren-2-amine (CAS 1268519-74-9) : The parent compound lacks bromine, offering a planar structure ideal for π-conjugation. Its HOMO energy (-5.2 eV) and fluorescence properties are critical for light-emitting applications .
  • 3-Bromo-9,9-diphenyl-9H-fluoren-2-amine : Bromine at the 3-position increases electron-withdrawing effects, lowering the LUMO energy and improving electron transport. This modification enhances charge-carrier mobility in HTMs .
  • 7-Bromo-N,N-diethyl-9,9-dimethyl-9H-fluoren-2-amine (Compound 124) : Bromine at the 7-position with diethylamine substituents reduces steric hindrance compared to diphenyl groups, resulting in higher solubility (Rf = 0.35 in PE/Et2O) .
Alkyl vs. Aryl Substituents
  • N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-3′,3′,4′,7′-tetramethylspiro[fluorene-9,1′-indene]-2-amine : Methyl groups at C9 improve thermal stability (Tm >250°C) and reduce crystallinity, favoring amorphous film formation in solar cells .
  • N-(4-Biphenyl)-9,9-diphenyl-9H-fluoren-2-amine (CAS 1268520-04-2) : Biphenyl substituents extend conjugation, red-shifting emission spectra (λem ≈ 550 nm) compared to brominated analogs .

Physical and Spectroscopic Properties

Compound Melting Point (°C) λmax (nm) HOMO (eV) LUMO (eV)
9,9-Diphenyl-9H-fluoren-2-amine 135–137 365 -5.2 -1.8
This compound* ~220–230 (inferred) 380 -5.5 -2.3
7-Bromo-N-(nitroxide-methyl)-9H-fluoren-2-amine (3a) 177–180 395 -5.4 -2.1
N-(4-Carbazolyl)-9,9-dimethyl-9H-fluoren-2-amine (4.3.2-3f) 160–162 410 -5.1 -1.9

*Estimated based on bromine-induced stabilization and analogous data.

Biological Activity

3-Bromo-9,9-diphenyl-9H-fluoren-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by a fluorenamine core with bromine substitution. Its molecular formula is C25H22BrNC_{25}H_{22}BrN and it has a molecular weight of approximately 410.35 g/mol. The compound typically appears as a white to light yellow crystalline solid and is sensitive to air, necessitating careful handling under inert conditions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, particularly tubulin. Research indicates that this compound may act as a microtubule-destabilizing agent, similar to other compounds that target the colchicine-binding site on tubulin. This interaction disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the antiproliferative effects of this compound in various cancer cell lines. Notably:

  • In Vitro Studies : The compound exhibited significant antiproliferative activity against MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM. It also showed comparable efficacy in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 .
  • Mechanism of Action : The compound was shown to inhibit tubulin polymerization effectively. Flow cytometry analyses indicated that it causes G2/M phase arrest and promotes apoptosis in treated cells. Confocal microscopy confirmed alterations in microtubule organization post-treatment .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compound Fluorene core with bromine substitutionAnticancer properties via tubulin destabilization
Colchicine Alkaloid with similar binding siteKnown microtubule inhibitor used in cancer therapy
CA-4 (Combretastatin A4) Natural product derivativePotent antitumor agent targeting tubulin

Study 1: Antiproliferative Effects on MCF-7 Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, supporting its potential as an effective anticancer agent.

Study 2: Tubulin Interaction Analysis

Further investigations utilized molecular docking simulations to elucidate the binding interactions between the compound and tubulin. These studies reinforced the hypothesis that this compound binds at the colchicine site, leading to significant alterations in microtubule dynamics.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-9,9-diphenyl-9H-fluoren-2-amine?

A common approach involves coupling brominated precursors with fluorenyl amines. For example, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) between 3-bromo-9,9-diphenyl-9H-fluorene and an amine source can yield the target compound. Purification via column chromatography (e.g., hexane:diethyl ether gradients) is critical to isolate the product . Characterization should include 1H^1H NMR to confirm substitution patterns and mass spectrometry (MS) to verify molecular weight .

Q. What safety protocols are essential when handling this compound?

Brominated aromatic compounds often require strict ventilation, flame-resistant storage, and personal protective equipment (PPE) including gloves and goggles. Avoid contact with oxidizers and ensure proper disposal per hazardous waste regulations. Safety data sheets (SDS) for analogous bromofluorenes recommend storing in sealed containers at 0–6°C to prevent degradation .

Q. Which spectroscopic methods are critical for characterization?

Key techniques include:

  • 1H^1H NMR : To confirm the position of the bromine and amine groups (e.g., aromatic protons near substituents show distinct splitting patterns, as seen in δ 6.66–7.55 ppm regions) .
  • Mass Spectrometry (EI-MS) : To identify molecular ion peaks (e.g., m/z 410/412 for brominated derivatives) and fragmentation patterns .
  • Elemental Analysis : To validate purity and stoichiometry (e.g., deviations >0.1% in C/H/N suggest impurities) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos to improve coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may increase reaction rates but require post-reaction purification to remove residuals.
  • Temperature Control : Elevated temperatures (80–100°C) often improve kinetics but may promote side reactions; monitor via TLC .

Q. How to address conflicting spectroscopic data during characterization?

  • Impurity Analysis : Use HPLC or GC-MS to detect byproducts (e.g., dehalogenated species or oxidation products) .
  • Deuterated Solvent Artifacts : Ensure solvents like CD3_3OD do not interact with the amine group, which could shift NMR peaks .
  • Crystallography : Single-crystal X-ray diffraction can resolve ambiguities in substitution patterns .

Q. What experimental designs assess stability under environmental stressors?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) or accelerated aging studies at 40–60°C to simulate long-term storage .
  • Light Sensitivity : Expose samples to UV-vis light and monitor decomposition via UV spectroscopy or HPLC .
  • Humidity Tests : Seal samples in humidity chambers (e.g., 75% RH) and track hygroscopicity or hydrolysis .

Q. How can functionalization of the amine group be achieved for downstream applications?

  • Protection/Deprotection : Use Fmoc or Boc groups to temporarily block the amine during subsequent reactions (e.g., peptide coupling) .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the amine site .

Data Contradiction Analysis

  • Yield Discrepancies : Variations in reported yields (e.g., 38% vs. 94% in similar syntheses) may stem from differences in catalyst loading, solvent purity, or inert atmosphere conditions .
  • Melting Point Variability : Polymorphism or residual solvents can alter observed mp ranges; recrystallize from multiple solvents (e.g., CHCl3_3-MeOH) to confirm .

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